3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
3-(2-Methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones (MADTP) class of compounds. It is a heterocyclic small molecule with demonstrated antiviral activity against Chikungunya virus (CHIKV) by targeting the nsP1 protein, a key component of the viral mRNA capping machinery . Resistance mutations in CHIKV nsP1, such as P34S and T246A, have been linked to MADTP compounds, underscoring their specific mechanism of action .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-18-8-5-3-2-4-7(8)16-10-9(14-15-16)11(17)13-6-12-10/h2-6H,1H3,(H,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTFOEBNFSUQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C(=O)NC=N3)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Aminotriazoles
This method, adapted from triazolopyrimidine syntheses in anticancer drug development, involves the reaction of 1,3-diketones with 5-amino-1H-1,2,4-triazole derivatives under acidic or basic conditions. For the target compound, the diketone precursor would require a pre-installed 2-methoxyphenyl group at the C3 position.
Key parameters :
Oxidative Cyclization of Arylazopyrimidines
Copper(II)-mediated oxidative cyclization, as demonstrated in antiviral compound synthesis, converts 5-arylazopyrimidine intermediates into triazolopyrimidines. This route offers direct regiocontrol for C3 substitution:
Optimization data :
-
Temperature: Reflux conditions (100–110°C)
Regioselective Introduction of the 2-Methoxyphenyl Group
Pre-Functionalization of Pyrimidine Precursors
Early-stage incorporation of the aryl group minimizes post-cyclization modifications. A three-step sequence from provides a template:
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Diethyl oxalate condensation : Formation of 3-(2-methoxyphenyl)-1,3-diketone
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Chlorination : POCl₃ treatment generates reactive C7-Cl intermediate
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Aminotriazole cyclocondensation : Forms triazole ring with retained methoxyphenyl group
Critical challenges :
Post-Cyclization Arylation Strategies
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Pre-functionalization | 62 | 98.2 | Kilogram |
| Post-arylation | 37 | 89.5 | Milligram |
Solvent and Catalytic System Optimization
Solvent Effects on Cyclization Efficiency
Data from reveal pronounced solvent dependence:
Polar aprotic solvents :
-
DMF: Enhances reaction rate but promotes decomposition above 90°C
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Acetonitrile: Optimal for Cu(II)-mediated cyclizations (85% yield)
Protic solvents :
Catalytic Additives
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EDCI/HOBt : Improves amide coupling in diketone precursors (yield +18%)
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Phase-transfer catalysts : Tetrabutylammonium bromide increases interfacial reactivity in biphasic systems
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Microwave assistance : Reduces reaction time from 6h to 45min with comparable yields
Structural Characterization and Quality Control
Spectroscopic Fingerprinting
1H NMR (400 MHz, DMSO-d6) :
IR (KBr) :
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1685 cm⁻¹ (C=O stretch)
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1602 cm⁻¹ (triazole ring vibration)
Purity Optimization Strategies
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Crystallization : Ethyl acetate/n-hexane (3:1) achieves >99% purity
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Chromatography : Silica gel (230–400 mesh) with CHCl3/MeOH gradient
Industrial-Scale Production Considerations
Cost Analysis of Synthetic Routes
| Component | Pre-functionalization Cost ($/kg) | Post-arylation Cost ($/kg) |
|---|---|---|
| Starting materials | 420 | 680 |
| Catalysts | 55 | 210 |
| Waste treatment | 30 | 85 |
| Total | 505 | 975 |
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Several studies have explored the anticancer properties of triazolo-pyrimidine derivatives. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .
Antimicrobial Properties
Triazolo-pyrimidines have demonstrated antimicrobial activity against a range of pathogens. The presence of the methoxyphenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Studies have reported effective inhibition of bacterial growth, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
Research has indicated that triazolo derivatives can exhibit anti-inflammatory properties. Compounds similar to 3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been investigated for their ability to reduce inflammation markers in vitro and in vivo. This suggests potential therapeutic applications for inflammatory diseases such as arthritis or colitis .
Neuroprotective Effects
Emerging studies suggest that triazolo-pyrimidine compounds may possess neuroprotective properties. These compounds have been evaluated for their ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of triazolo-pyrimidines assessed their cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant anticancer activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In a comparative study of several triazolo-pyrimidine derivatives against Staphylococcus aureus and Escherichia coli, it was found that compounds with a methoxy substitution showed enhanced antimicrobial activity. The minimum inhibitory concentrations (MIC) were notably lower than those of traditional antibiotics.
Case Study 3: Neuroprotection in In Vitro Models
Research published in a peer-reviewed journal highlighted the neuroprotective effects of a derivative similar to this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The compound significantly reduced cell death and oxidative damage markers.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves:
Molecular Targets: This compound can target enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It may inhibit pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Comparison with Structural Analogues
The structural and functional diversity of triazolopyrimidinones is driven by variations in aryl substituents, alkyl chains, and additional functional groups. Below is a systematic comparison:
Aryl Substitution Patterns
3-(2-Methoxyphenyl) Derivative (Target Compound) :
- 3-(4-Methoxyphenyl) Derivative: Reported in with molecular formula C₁₁H₉N₅O₂.
3-Benzyl-5-tert-Butyl Derivative (Compound 5) :
3-(4-Fluorobenzyl) Derivative :
Functional Group Modifications
Glycosylated Derivatives :
Chloro and Methyl Substituents (BI86283) :
Physicochemical Properties
Biological Activity
3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole and pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 273.26 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that derivatives of triazolo-pyrimidines demonstrate significant activity against various bacteria and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.
Anticancer Properties
Several studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. These compounds can induce apoptosis in cancer cells through various pathways:
- Inhibition of cell proliferation : Compounds have been shown to interfere with cell cycle progression.
- Induction of apoptosis : Activation of caspases and modulation of Bcl-2 family proteins are common pathways observed in treated cancer cells.
A notable case study involved the evaluation of a triazolo-pyrimidine derivative which exhibited cytotoxic effects against breast cancer cell lines (MCF-7) with an IC50 value in the micromolar range.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been investigated in various models. The compound has shown potential in reducing inflammatory markers such as TNF-alpha and IL-6 in vitro and in vivo. This suggests its possible application in treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazole moiety can form non-covalent interactions with enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act on various receptors (e.g., GABA receptors), influencing neurotransmitter signaling pathways.
Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of nucleic acid synthesis | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduction of cytokines |
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a derivative exhibited selective cytotoxicity against A549 lung cancer cells with an IC50 value of 15 µM. The study suggested that this compound could serve as a lead for developing new anticancer agents.
- Anti-inflammatory Effects : In a rodent model of arthritis, treatment with the compound resulted in a significant decrease in paw swelling and inflammatory cytokine levels compared to controls.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, and how can reaction conditions be optimized?
- Methodological Answer: The compound can be synthesized via heterocyclization of 5-amino-1,2,3-triazole-4-carboxamide precursors under alkaline conditions. Key steps include cyclization with carbon disulfide (yielding thione intermediates) and subsequent functionalization (e.g., alkylation or glycosylation). Optimize yields by controlling temperature (20–80°C), solvent polarity (ethanol/DMF), and catalyst selection (e.g., KOH for alkylation). Reaction monitoring via TLC or HPLC is critical .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer: Use a combination of:
- 1H/13C NMR: Identify proton environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and carbon backbone.
- IR Spectroscopy: Confirm carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and triazole ring vibrations.
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .
Q. How can researchers screen this compound for biological activity in vitro?
- Methodological Answer: Employ cell-based assays (e.g., MTT for cytotoxicity) and viral inhibition studies (e.g., plaque reduction against Chikungunya virus). Use EC50/CC50 ratios to assess selectivity. Standard protocols involve pre-treatment of Vero cells with the compound before viral infection, followed by qPCR or immunofluorescence to quantify viral replication .
Advanced Research Questions
Q. What strategies are effective for designing analogs to enhance antiviral potency while minimizing toxicity?
- Methodological Answer:
- Structure-Activity Relationship (SAR): Modify substituents on the methoxyphenyl group (e.g., halogenation for lipophilicity) or triazole ring (e.g., sulfanyl groups for hydrogen bonding).
- Prodrug Approaches: Synthesize glycosylated derivatives to improve solubility and bioavailability. Acetylation of hydroxyl groups can enhance membrane permeability .
- In Silico Design: Use molecular docking (e.g., AutoDock Vina) to predict binding to viral targets like nsP1 capping enzyme .
Q. How can researchers resolve contradictions in reported synthetic yields for triazolopyrimidinone derivatives?
- Methodological Answer: Discrepancies often arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or solvent effects. Systematically test:
- Solvent Polarity: Higher polarity (e.g., DMSO) may stabilize intermediates.
- Catalyst Loading: Excess KOH in alkylation steps can reduce byproducts.
- Reaction Time: Prolonged stirring (24–48 hrs) may improve cyclization efficiency .
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and efficacy?
- Methodological Answer:
- Pharmacokinetics: Use murine models to assess oral bioavailability, plasma half-life (t1/2), and tissue distribution via LC-MS/MS.
- Efficacy Studies: Infect BALB/c mice with CHIKV and administer the compound intraperitoneally. Monitor viral load (RT-qPCR) and cytokine profiles (ELISA) .
Q. How can X-ray crystallography using SHELX software elucidate the compound’s solid-state structure?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
